2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid
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Description
2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid is a useful research compound. Its molecular formula is C19H12F3NO6S2 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.00581394 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanedioic acid is a member of the thiazolidinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A thiazolidinone core
- A furan moiety substituted with a trifluoromethyl group
- A butanedioic acid derivative
This structural diversity contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to 2-[(5Z)-4-oxo-2-sulfanylidene...] exhibit a wide range of biological activities, including:
-
Antimicrobial Activity
- Several derivatives have shown significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
- Antifungal properties have also been reported, although specific data on this compound is limited.
- Antiviral Activity
-
Anticancer Potential
- Initial studies suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction in various cancer cell lines. However, detailed studies on this specific compound are still required.
- Anti-inflammatory Properties
Antibacterial Activity Study
A study conducted by Zvarec et al. examined the antibacterial properties of various thiazolidinone derivatives. The findings indicated that compounds structurally similar to our target compound displayed effective inhibition against several strains of gram-positive bacteria, supporting further exploration into their therapeutic potential .
Antiviral Activity Assessment
In another investigation by Mendgen et al., the antiviral efficacy of thiazolidinones was assessed against dengue virus proteases. The results highlighted the importance of structural modifications in enhancing antiviral activity, suggesting that the trifluoromethyl substitution might play a crucial role in increasing potency .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO6S2/c20-19(21,22)11-4-2-1-3-10(11)13-6-5-9(29-13)7-14-16(26)23(18(30)31-14)12(17(27)28)8-15(24)25/h1-7,12H,8H2,(H,24,25)(H,27,28)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFRTNVAFOOKN-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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